N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide
Description
N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a tetrahydropyridine moiety. The molecule is substituted with a methyl group at the amine position and exists as a dihydrobromide salt, enhancing its solubility in polar solvents. Its structural backbone aligns with bioactive tetrahydropyrido-pyridazine/pyrimidine derivatives, which are explored for therapeutic applications, including antitumor activity .
Properties
Molecular Formula |
C8H14Br2N4 |
|---|---|
Molecular Weight |
326.03 g/mol |
IUPAC Name |
N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide |
InChI |
InChI=1S/C8H12N4.2BrH/c1-9-8-4-6-5-10-3-2-7(6)11-12-8;;/h4,10H,2-3,5H2,1H3,(H,9,12);2*1H |
InChI Key |
KAYSTLWLCBFHLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C2CCNCC2=C1.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves multi-step reactions starting from pyridine and pyridazine derivatives. The process includes:
Formation of the Pyrido[4,3-c]pyridazine Core: This step involves the cyclization of pyridine and pyridazine derivatives under specific conditions.
Hydrogenation: The reduction of the double bonds in the pyridazine ring is carried out using hydrogen gas in the presence of a palladium catalyst.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are typically carried out using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridazin-3-amines.
Scientific Research Applications
N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, salt forms, or core scaffolds. Key distinctions in physicochemical properties and bioactivity are highlighted.
Structural and Functional Group Variations
Key Observations:
The N-ethyl variant’s longer alkyl chain may reduce solubility or alter receptor binding compared to the methyl derivative . N,N-Dimethyl substitution increases lipophilicity, which could enhance membrane permeability but reduce water solubility. This modification might also sterically hinder interactions with biological targets .
Salt Form vs. Free Base :
- The dihydrobromide salt of the N-methyl derivative improves aqueous solubility, a critical factor for bioavailability. However, salt dissociation in physiological conditions could influence pharmacokinetics .
Scaffold Variations :
- The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold () shares structural similarities but replaces pyridazine with pyrimidine. Derivatives of this scaffold exhibit anti-breast tumor activity (e.g., inhibition of MCF-7 cells), suggesting that pyridazine-pyrimidine hybrids are promising for oncology research .
Biological Activity
N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide is a heterocyclic compound with significant biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 326.03 g/mol. Its unique bicyclic structure incorporates both pyridine and pyridazine rings, which enhances its solubility and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Cyclization : Reacting 2-aminopyridine with suitable aldehydes or ketones.
- Methylation : Introducing the methyl group at the nitrogen atom.
- Purification : Utilizing solvents like ethanol or methanol and employing catalysts to facilitate the reactions .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Bcl-xL protein, which is crucial for regulating apoptosis in cancer cells. By inhibiting this protein, this compound can induce programmed cell death in various cancer cell lines .
Antimicrobial Effects
The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 64 μg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by:
- Inhibiting Enzymes : Such as those involved in metabolic pathways associated with cancer cell proliferation.
- Modulating Cell Signaling Pathways : Affecting apoptosis and cell cycle regulation .
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
- Cancer Treatment : A study evaluated its effects on melanoma cells and reported growth inhibition percentages ranging from 62% to 100% across different concentrations .
- Antimicrobial Activity : Another research focused on its antibacterial properties against resistant strains of bacteria, showing promising results that warrant further exploration for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
